![molecular formula C10H13NO B13784614 4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one](/img/structure/B13784614.png)
4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one is a heterocyclic compound that features a fused ring system containing nitrogen atoms. This compound is part of a broader class of seven-membered heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one typically involves multicomponent reactions and ring-closing strategies. One common approach is the [1,7]-electrocyclization of small or medium carbo-, oxa-, or azacyclanes . Another method involves the recyclization of smaller ring systems to form the seven-membered azepine scaffold .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthetic routes. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs .
Applications De Recherche Scientifique
4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one involves its interaction with various molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The specific molecular targets and pathways depend on the compound’s structure and the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles
- 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
- 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles
Uniqueness
4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one |
InChI |
InChI=1S/C10H13NO/c12-10-7-2-1-5-9-6-3-4-8-11(9)10/h2-4,7,9H,1,5-6,8H2 |
Clé InChI |
UULMJXPXAOCQMH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC=CCN2C(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


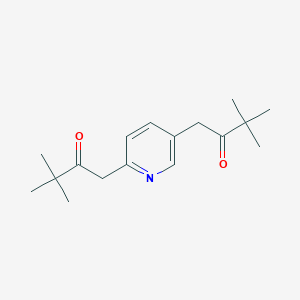


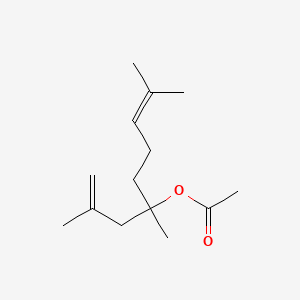
![2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13784562.png)
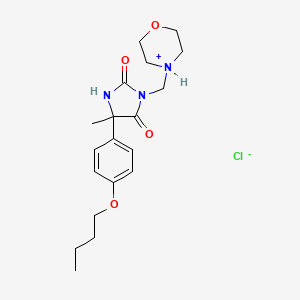

![Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-](/img/structure/B13784577.png)
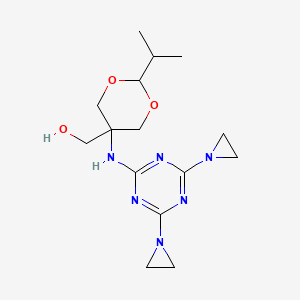

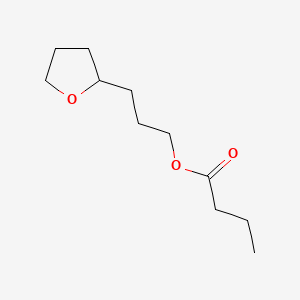

![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)

